molecular formula C20H16N2O3S B3677698 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

Cat. No. B3677698
M. Wt: 364.4 g/mol
InChI Key: YTZJYHKPEZORHZ-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide, also known as MBC 101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding, stabilization, and degradation of various proteins in the cell. HSP90 is overexpressed in cancer cells and is required for the survival and proliferation of cancer cells. By inhibiting HSP90, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 induces the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth and survival. In addition, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has a high affinity for HSP90 and a low toxicity profile, making it a potential candidate for cancer therapy. However, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness as a cancer therapy. In addition, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 may have off-target effects on other proteins, which may affect its specificity and selectivity.

Future Directions

There are several future directions for the study of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101. First, the optimization of the synthesis method and the modification of the chemical structure of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 may lead to the development of more potent and selective HSP90 inhibitors. Second, the evaluation of the pharmacokinetics and pharmacodynamics of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 in preclinical and clinical studies may provide insights into its efficacy and safety as a cancer therapy. Third, the identification of biomarkers that predict the response of cancer cells to N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 may improve patient selection and treatment outcomes. Fourth, the combination of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 with other cancer therapies, such as chemotherapy and radiation therapy, may enhance its therapeutic efficacy. Finally, the evaluation of the potential use of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 in other diseases, such as neurodegenerative diseases and infectious diseases, may expand its therapeutic applications.

Scientific Research Applications

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. In addition, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-14-10-11-19-18(12-14)21-20(25-19)15-6-5-7-16(13-15)22-26(23,24)17-8-3-2-4-9-17/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZJYHKPEZORHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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